2-(Benzo[d]thiazol-2-yl)butan-1-amine
Overview
Description
2-(Benzo[d]thiazol-2-yl)butan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Benzothiazole derivatives are generally soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis , suggesting that they may lead to the death or inhibition of this organism.
Action Environment
It is known that benzothiazole derivatives are stable under normal conditions .
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can exhibit varying degrees of stability, which can affect their efficacy and potency in biochemical assays . Long-term exposure to this compound may lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have demonstrated that benzothiazole derivatives can have a dose-dependent impact on various physiological parameters, including enzyme activity, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
The synthesis of 2-(Benzo[d]thiazol-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate to produce benzothiazole derivatives . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to achieve higher yields and efficiency .
Chemical Reactions Analysis
2-(Benzo[d]thiazol-2-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine . Major products formed from these reactions include different benzothiazole derivatives, which can be further modified to enhance their biological activities .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)butan-1-amine has been widely studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent . In medicine, benzothiazole derivatives are being explored for their potential use in treating diseases such as tuberculosis and cancer . Additionally, these compounds have applications in the industry as dyes, fungicides, and chemical reaction accelerators .
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-yl)butan-1-amine can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While all these compounds share a common benzothiazole core, their unique substituents confer different biological activities and properties. For example, 2-aminobenzothiazole is known for its antimicrobial properties, whereas 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry . The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in inflammation and cancer .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLBLEQLNIVPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.